Scientific Field: Organic Chemistry
Methods of Application/Experimental Procedures: The synthesis of oxazoles involves various strategies directed toward oxazole assembly .
Results/Outcomes: The use of these versatile heterocyclic compounds has expanded significantly since their initial discovery .
Scientific Field: Medicinal Chemistry
Summary of Application: Oxazole derivatives have been designed and synthesized for potential use as fungicidal agents . These compounds were evaluated for their fungicidal activities against Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae .
Methods of Application/Experimental Procedures: The compounds were synthesized and characterized by 1H NMR, 13C NMR, and HRMS .
Results/Outcomes: Some of the compounds displayed potential fungicidal activities against the tested fungi. For instance, compound 5f exhibited an IC50 value of 28.9 mg/L against S. sclerotiorum .
Scientific Field: Organic Synthesis
Summary of Application: “4-(Chloromethyl)oxazole hydrochloride” is often used as a building block in organic synthesis . It can be used to construct more complex molecules, contributing to the oxazole ring structure that is prevalent in many biologically active compounds .
Methods of Application/Experimental Procedures: A typical synthesis involving “4-(Chloromethyl)oxazole hydrochloride” might involve its reaction with a nucleophile, leading to substitution of the chloromethyl group . The exact procedures and conditions would depend on the specific reaction .
4-(Chloromethyl)oxazole hydrochloride is a chemical compound characterized by the molecular formula CHClNO. It features a five-membered aromatic ring containing nitrogen and oxygen, making it part of the oxazole family. The compound is recognized for its yellow liquid form, and it has a molecular weight of approximately 153.99 g/mol . The compound's structure includes a chloromethyl group, which enhances its reactivity and utility in various
There is no current information available regarding the mechanism of action of 4-(Chloromethyl)oxazole hydrochloride.
The reactivity of 4-(Chloromethyl)oxazole hydrochloride is significant in organic synthesis. It serves as a reactive scaffold for the synthesis of extended oxazoles and is involved in substitution reactions to produce various derivatives, such as alkylamino, alkylthio, and alkoxy-(methyl) oxazoles. The compound is also utilized in metal-catalyzed enantioselective reactions, leveraging its unique structure to facilitate diverse chemical transformations.
Research indicates that derivatives of oxazole compounds exhibit notable biological activities, including antibacterial and antifungal properties. The unique mechanism of action attributed to oxazoles ensures high antibiotic efficiency while minimizing susceptibility to resistance mechanisms. Additionally, studies have shown that modifications to the chloromethyl group can lead to compounds with enhanced biological activities, further highlighting the potential of 4-(Chloromethyl)oxazole hydrochloride in medicinal chemistry.
The synthesis of 4-(Chloromethyl)oxazole hydrochloride can be achieved through various methods, often involving the reaction of appropriate precursors such as amino alcohols or carbonyl compounds. Common approaches include:
These methods allow for the production of functionalized oxazoles with tailored properties for specific applications.
4-(Chloromethyl)oxazole hydrochloride finds applications across several fields:
The versatility of this compound makes it valuable in both research and industrial applications.
Interaction studies involving 4-(Chloromethyl)oxazole hydrochloride focus on its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a site for nucleophilic attack, leading to the formation of diverse derivatives. Studies have shown that modifications can significantly impact the biological activity and stability of these derivatives, making them suitable for various applications in medicinal chemistry .
Several compounds share structural similarities with 4-(Chloromethyl)oxazole hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(Chloromethyl)-2-methyloxazole | 141399-53-3 | 0.85 |
| 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | 767628-89-7 | 1.00 |
| 2-Methyl-4-(chloromethyl)oxazole | 62348-20-3 | 0.82 |
4-(Chloromethyl)oxazole hydrochloride stands out due to its specific chloromethyl substitution, which enhances its reactivity compared to other oxazoles. This unique feature allows for a broader range of synthetic applications and biological activities, making it a valuable compound in both academic research and industrial applications .
The synthesis of 4-(Chloromethyl)oxazole hydrochloride can be accomplished through several well-established classical organic synthesis routes, each offering distinct advantages and limitations in terms of yield, selectivity, and reaction conditions.
The Robinson-Gabriel synthesis represents one of the fundamental approaches for constructing oxazole rings through the cyclization and dehydration of α-acylamino ketones [1]. This method typically employs dehydrating agents such as sulfuric acid, phosphorus trichloride, phosphorus oxychloride, or thionyl chloride to facilitate ring closure [2]. The reaction mechanism involves protonation of the acylamino keto moiety, followed by cyclization and subsequent dehydration in the presence of mineral acid to form 2,5-disubstituted oxazole derivatives [1]. For the synthesis of 4-(chloromethyl)oxazole derivatives, this method can achieve yields ranging from 50-70% under optimized conditions, though yields may be lower when using certain dehydrating agents [1]. The yield can be enhanced by utilizing polyphosphoric acid, which can increase yields to 50-60% [1].
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provides an alternative route through the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid [3]. This method involves dissolving the reactants in dry ether and passing dry, gaseous hydrogen chloride through the solution [3]. The reaction mechanism begins with the addition of gaseous hydrochloric acid to the cyanohydrin, forming an iminochloride intermediate, which subsequently reacts with the aldehyde through nucleophilic attack [3]. This approach typically yields 60-85% of the desired oxazole products and can be conducted under relatively mild conditions [3]. The Fischer synthesis has proven particularly effective for preparing 2,5-diphenyl-oxazole and related aromatic derivatives [3].
The Van Leusen synthesis employs tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of potassium phosphate as a catalyst [1]. This method has demonstrated excellent yields of 70-90% and offers good functional group tolerance [4]. The Bredereck reaction involves the coupling of α-haloketones with amides and represents an efficient, clean, and economical process for oxazole synthesis [1]. This method can synthesize 2,4-disubstituted oxazoles with yields typically ranging from 65-80% [1]. Modifications to the Bredereck reaction have been developed, including the use of α-hydroxyketones as starting materials, which can improve overall efficiency [1].
Cycloisomerization reactions of propargylic amides provide a versatile approach for synthesizing polysubstituted oxazoles with high efficiency under mild conditions [1]. This method proceeds through initial cyclization to form oxazolines, followed by isomerization to produce the final oxazole products [1]. Yields typically range from 75-95%, making this one of the more efficient classical approaches [1]. The reaction can be conducted using silica gel support, which facilitates the transformation while maintaining selectivity [1].
The introduction of chloromethyl groups into oxazole rings requires specialized catalytic strategies that can achieve both high yields and excellent selectivity while maintaining the integrity of the heterocyclic core.
Palladium-catalyzed methodologies have emerged as powerful tools for oxazole functionalization, including chloromethyl group introduction. Palladium-catalyzed cascade difluoroalkylation/cyclization of N-propargylamides has been developed for synthesizing oxazoles and oxazolines with broad functional group tolerance [5]. The system utilizes carbonyl oxygen as an acceptor for vinylpalladium intermediate addition to achieve cyclization, generating oxazoline derivatives as Z-isomers with high stereoselectivity [5]. This palladium-catalyzed process has been validated through mechanistic studies and demonstrates excellent compatibility with various substituents [5].
A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for synthesizing trisubstituted oxazoles [6] [7]. This method proceeds through cascade formation of carbon-nitrogen and carbon-oxygen bonds, removing four hydrogen atoms while using water as the oxygen atom source [6] [7]. The protocol has demonstrated high efficiency and regioselectivity, making it particularly suitable for introducing functional groups such as chloromethyl substituents [8].
Silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates with isocyanides provides another efficient route for oxazole synthesis [9] [10]. This method offers a novel strategy for constructing oxazole rings compared to traditional approaches, with mechanistic investigations confirming the involvement of acyl cation and silver(II) intermediates through operando infrared spectroscopy, electron paramagnetic resonance, and radical inhibition experiments [9] [10].
Gold catalysis has proven particularly effective for oxazole synthesis under mild conditions. Gold-catalyzed cyclization of N-propargylcarboxamides using gold(III) chloride proceeds under mild reaction conditions and can achieve yields of 80-95% [11]. The reaction involves an intermediate 5-methylene-4,5-dihydrooxazole that can be observed and accumulated up to 95%, providing direct catalytic access to alkylidene oxazolines [11]. Deuteration experiments have revealed stereospecific modes for the initial reaction steps [11].
The Blanc chloromethylation reaction, catalyzed by Lewis acids such as zinc chloride, provides a direct method for introducing chloromethyl groups into aromatic systems [12]. This reaction involves formaldehyde and hydrogen chloride to form chloromethyl arenes [12]. The mechanism involves protonation of formaldehyde carbonyl, making the carbon highly electrophilic for subsequent aromatic substitution [12]. Alternative electrophiles such as chloromethyloxonium cation or chlorocarbenium cation may be formed in the presence of zinc chloride [12].
Rare-earth metal triflates, including scandium triflate, ytterbium triflate, and samarium triflate, have demonstrated exceptional catalytic activity for chloromethylation reactions [13]. These catalysts work effectively in aqueous solution at concentrations of 1-5% of the substrate under heterogeneous organic-aqueous phase conditions [13]. The triflate remains in the aqueous phase after catalysis, allowing easy separation and catalyst recycling without significant loss of activity [13]. The mechanism involves formation of chloromethylated triflate complexes followed by electrophilic addition to the aromatic substrate [13].
Phase transfer catalysis using polyethylene glycol-800 (PEG-800) in combination with zinc chloride, acetic acid, and sulfuric acid has proven highly effective for chloromethylation reactions [14] [15] [16]. This system creates a homogeneous reaction medium from an initially biphasic oil-water system through phase transfer catalysis [14] [15]. The method demonstrates excellent catalytic abilities with formaldehyde activation as a crucial first step for enhancing chloromethylation efficiency [14] [15] [16]. The phase transfer approach offers advantages in terms of reaction rates, yields, and ease of product isolation [14] [15] [16].
Recent developments in electrochemical synthesis have introduced phosphine-mediated deoxygenative [3 + 2] cycloaddition strategies for oxazole synthesis [17]. This method employs naturally abundant carboxylic acids as starting materials in a green and sustainable catalytic system, avoiding transition metals and toxic oxidants [17]. The process demonstrates good functional group tolerance and successful gram-scale experiments, with mechanistic studies suggesting acyloxyphosphonium ion generation as a key intermediate through anodic oxidation [17].
The purification of 4-(Chloromethyl)oxazole hydrochloride and optimization of synthetic yields require careful consideration of the compound's physical and chemical properties, as well as the specific characteristics of the reaction mixtures generated during synthesis.
Column chromatography represents the most widely employed purification technique for oxazole derivatives, offering versatility and high-resolution separation capabilities [18]. For chloromethyl-substituted oxazoles, silica gel chromatography using gradient elution systems typically provides optimal results [18]. The choice of solvent system is critical, with cyclohexane-ethyl acetate gradients commonly employed for moderately polar oxazole derivatives [19]. Recovery rates of 75-95% can be achieved with purities reaching 95-99%, though purification times typically range from 2-4 hours depending on the complexity of the mixture [18].
The selection of appropriate solvent systems requires careful consideration of the compound's polarity and potential interactions with the stationary phase [18]. For 4-(chloromethyl)oxazole derivatives, a typical starting gradient might employ 3% ethyl acetate in cyclohexane, with gradual increases in polarity as separation progresses [19]. The incorporation of small amounts of methanol or other polar modifiers may be necessary for compounds exhibiting strong silica gel interactions [18].
Preparative high-performance liquid chromatography (HPLC) provides superior resolution for complex mixtures and can achieve purities of 99-99.9% [20] [21]. Reverse-phase HPLC methods using acetonitrile-water mobile phases with phosphoric acid modifiers have proven effective for oxazole separation [20] [21] [22] [23]. For mass spectrometry-compatible applications, formic acid can replace phosphoric acid without compromising separation efficiency [20] [21] [22] [23]. The Newcrom R1 column system, with its low silanol activity, has demonstrated particular effectiveness for oxazole purification [20] [21] [22] [23].
Recovery rates for preparative HPLC typically range from 70-90%, with processing times of 1-3 hours for most applications [24]. The method proves particularly valuable when dealing with closely related impurities or when extremely high purity standards are required [24]. However, the relatively high cost and limited throughput make this technique most suitable for small-scale preparations or final purification steps [24].
Recrystallization offers an attractive purification method for crystalline oxazole derivatives, providing high purities (98-99.5%) with good recovery rates (80-98%) [24]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the target compound and potential impurities [24]. Common solvent systems for oxazole derivatives include ethanol, methanol, and mixed solvent systems such as ethanol-water or hexane-ethyl acetate [24].
For 4-(chloromethyl)oxazole hydrochloride, the ionic nature of the hydrochloride salt typically favors polar protic solvents for recrystallization [24]. Ethanol has proven particularly effective, often providing high-quality crystals suitable for analytical characterization [24]. The recrystallization process may require extended times (4-24 hours) to achieve optimal crystal formation, but the resulting material typically exhibits excellent purity and stability [24].
Recent advances in continuous flow synthesis have introduced integrated purification strategies that can significantly reduce processing times and improve overall efficiency [25] [19]. In-line extraction and chromatographic purification systems allow for the continuous processing of reaction mixtures, with residence times as short as 10 minutes [25] [19]. These systems have demonstrated the ability to achieve purities of 90-95% with recovery rates of 80-92% [25] [19].
The implementation of continuous flow purification offers several advantages, including reduced solvent consumption, decreased operator time, and improved process control [25] [19]. For oxadiazole synthesis, integrated systems have achieved productivity rates of 34 mmol/h while maintaining high yields and purity standards [25]. The incorporation of in-line quenching and extraction steps further enhances process efficiency by eliminating manual unit operations [25] [19].
For volatile oxazole derivatives, distillation can provide an efficient purification method with recovery rates of 85-95% and purities of 95-98% [26]. The relatively low boiling points of many simple oxazole derivatives make this technique particularly attractive for large-scale preparations [26]. However, the thermal sensitivity of some chloromethyl-substituted compounds may limit the applicability of high-temperature distillation [26].
Vacuum distillation or steam distillation may offer alternatives for thermally sensitive compounds, allowing purification at reduced temperatures while maintaining efficiency [26]. The selection of appropriate distillation conditions requires careful evaluation of the compound's thermal stability and vapor pressure characteristics [26].
Maximizing yields in oxazole synthesis requires systematic optimization of reaction parameters, including temperature, reaction time, catalyst loading, and reagent stoichiometry [27] [28]. Design of Experiments (DoE) approaches have proven particularly effective for identifying optimal conditions while minimizing the number of experimental runs required [28]. Statistical analysis and response surface methodology can reveal complex interactions between variables that might not be apparent through traditional one-factor-at-a-time optimization [28].
For chloromethylation reactions, the optimization of formaldehyde equivalent ratios, acid concentrations, and reaction temperatures can dramatically affect both yield and selectivity [13]. Studies have shown that scandium triflate-catalyzed chloromethylation reaches optimal activity around 70°C, with formaldehyde-to-substrate ratios of approximately 1.5 providing maximum efficiency [13]. Higher concentrations of hydrochloric acid enhance product formation up to approximately 20% concentration, after which diminishing returns are observed [13].
The implementation of continuous monitoring techniques, such as in situ infrared spectroscopy or real-time HPLC analysis, can provide valuable feedback for process optimization [9]. These techniques allow for rapid identification of optimal reaction endpoints and can prevent over-reaction or degradation that might reduce overall yields [9].